2-(1H-Indol-2-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

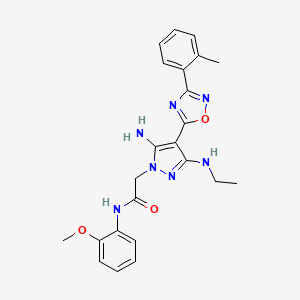

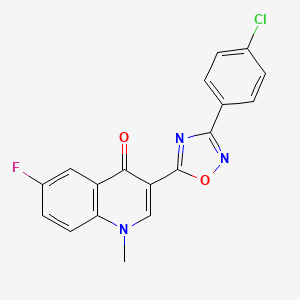

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the empirical formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride consists of a core indole structure with an ethanamine group attached to the 2-position of the indole . The SMILES string representation of the molecule is NCCN1C=CC2=CC=CC=C12 .Physical And Chemical Properties Analysis

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a solid compound . It has a molecular weight of 160.22 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results .Scientific Research Applications

Synthesis and Structural Evaluation

The compound has been utilized in the synthesis of novel indole derivatives, showcasing its role in generating compounds with potential antimicrobial activity. For instance, the synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives were detailed, highlighting the methodologies for generating these structures and their potential interactions via hydrogen bonding and other weak interactions (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016) Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine.

Catalytic Activities and Transformations

Further, its application extends to catalytic activities and transformations, as in the synthesis of trinuclear rare-earth metal amido complexes incorporating μ-η5:η1 bonding indolyl and μ3-oxo groups. This research highlights the compound's utility in generating novel catalysts for organic synthesis and potential pharmaceutical applications (Song Yang et al., 2014) Synthesis, structure, and catalytic activity of novel trinuclear rare-earth metal amido complexes.

Biological Activities

Moreover, some derivatives synthesized from this chemical scaffold have been investigated for their biological activities. For example, a study on the synthesis of some novel 1H-indole derivatives with antibacterial and antifungal activities presented compounds with significant antimicrobial properties, illustrating the compound's importance in the development of new therapeutic agents (2020) Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity.

Advanced Synthetic Techniques

Research into advanced synthetic techniques also features prominently. The amination of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems showcases innovative approaches to N-arylation, a critical reaction in pharmaceutical synthesis, where "2-(1H-Indol-2-yl)ethan-1-amine hydrochloride" derivatives can play a key role (G. Grasa et al., 2001) Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems.

properties

IUPAC Name |

2-(1H-indol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7,12H,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZAZGLEDNKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)

![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)

![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2773226.png)

![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)